n-(3-Acetyl-4-nitrophenyl)acetamide
CAS No.: 6637-18-9
Cat. No.: VC18744437
Molecular Formula: C10H10N2O4
Molecular Weight: 222.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6637-18-9 |
|---|---|
| Molecular Formula | C10H10N2O4 |
| Molecular Weight | 222.20 g/mol |
| IUPAC Name | N-(3-acetyl-4-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C10H10N2O4/c1-6(13)9-5-8(11-7(2)14)3-4-10(9)12(15)16/h3-5H,1-2H3,(H,11,14) |
| Standard InChI Key | AZPKTDHDQUTREM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)NC(=O)C)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Chemical Structure
The compound features an acetamide group () attached to a phenyl ring substituted with a nitro group () at the 4-position and an acetyl group () at the 3-position (Fig. 1) . This substitution pattern creates a sterically hindered aromatic system with distinct electronic properties.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 222.197 g/mol | |
| Exact Mass | 222.06400 Da | |
| Polar Surface Area (PSA) | 91.99 Ų | |
| LogP (Partition Coefficient) | 2.352 |
Spectroscopic Data
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NMR (CDCl): Signals at δ 12.83 (s, 1H, phenolic -OH), 10.78 (br s, 1H, -NH), 8.78 (s, 1H, aromatic H), 8.43 (s, 1H, aromatic H), 2.68 (s, 3H, acetyl -CH), 2.32 (s, 3H, acetamide -CH) .
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IR (KBr): Peaks at 1650 cm (C=O stretch), 1520–1340 cm (asymmetric/symmetric NO stretches).
Synthesis and Optimization
Primary Synthetic Route
The compound is synthesized via nitration of -(4-acetyl-3-hydroxyphenyl)acetamide using nitric acid () and acetic anhydride () in dichloromethane () :
Reaction Conditions:
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Temperature: 5°C initially, then room temperature.
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Time: 1 hour.
Key Reaction Steps:
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Nitration: Electrophilic aromatic substitution introduces the nitro group.
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Work-up: Extraction with dichloromethane and drying over .
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Purification: Column chromatography with hexane/ethyl acetate gradients .
Industrial-Scale Considerations
Continuous flow reactors may enhance yield and reduce byproduct formation, as demonstrated for analogous nitrophenylacetamides.
Physicochemical Properties
Solubility and Reactivity
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Solubility: Poor in water; soluble in polar aprotic solvents (e.g., DMF, DMSO).
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Reactivity:
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Antimicrobial Agents: Nitrophenyl derivatives exhibit activity against Klebsiella pneumoniae (MIC = 32 µg/mL).
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Anti-inflammatory Compounds: Modulation of COX-2 pathways has been hypothesized .
Material Science
Used in synthesizing dyes and pigments due to its electron-deficient aromatic system.
Table 2: Comparative Bioactivity of Nitrophenylacetamides
Research Frontiers
Mechanistic Studies
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Enzyme Inhibition: Potential interactions with bacterial dehydrogenases via nitro group bioreduction .
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Computational Modeling: DFT studies predict strong hydrogen bonding with protein active sites .
Synthetic Modifications
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